molecular formula C10H11BrN2O B3826608 1-(2-Bromophenyl)-4-methylpyrazolidin-3-one

1-(2-Bromophenyl)-4-methylpyrazolidin-3-one

Cat. No.: B3826608
M. Wt: 255.11 g/mol
InChI Key: NITIMGXZPKTDMX-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-methylpyrazolidin-3-one is an organic compound belonging to the pyrazolidinone family. This compound features a bromophenyl group attached to a pyrazolidinone ring, making it a valuable molecule in various chemical and pharmaceutical applications. Its unique structure allows it to participate in diverse chemical reactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-4-methylpyrazolidin-3-one typically involves the reaction of 2-bromobenzaldehyde with 4-methylpyrazolidin-3-one. The process begins with the formation of an intermediate Schiff base, followed by cyclization to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-4-methylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted pyrazolidinones
  • Oxidized pyrazole derivatives
  • Reduced pyrazolidinone derivatives

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-4-methylpyrazolidin-3-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromophenyl)-4-methylpyrazolidin-3-one is unique due to the specific positioning of the bromine atom on the phenyl ring and the methyl group on the pyrazolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(2-bromophenyl)-4-methylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-7-6-13(12-10(7)14)9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITIMGXZPKTDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(NC1=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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